Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide is a fused heterocyclic compound with a pyrimidotriazine core. Structurally, it is closely related to fervenulin (6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione) but includes a 4-oxide functional group (Fig. 3 in ). This compound belongs to a class of antibiotics and antitumor agents derived from actinomycetes, with notable bioactivity against cancer cell lines and microbial pathogens.
Synthesis: The compound is synthesized via cyclization reactions involving hydrazinyluracil derivatives and aromatic aldehydes, followed by nitrosation (HNO₂) and intramolecular cyclization. Alternative routes use preformed hydrazones condensed with chlorouracil derivatives, enabling regioselective alkylation at the N⁸ position.
Properties
IUPAC Name |
6,8-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-10-5-4(12(15)3-8-9-5)6(13)11(2)7(10)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRIXBZJZVBWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NN=C[N+](=C2C(=O)N(C1=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211829 | |
| Record name | Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62758-20-7 | |
| Record name | Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062758207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₁N₅O₂
- Molecular Weight : 269.26 g/mol
- Density : 1.371 g/cm³
- Boiling Point : 508.1°C at 760 mmHg
- Flash Point : 261.1°C
Biological Activity Overview
Research indicates that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit various biological activities including cytotoxic effects against cancer cells and potential neuroprotective properties.
Cytotoxic Activity
A study highlighted the cytotoxic effects of pyrimido[5,4-e][1,2,4]triazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant inhibition of cell viability with an effective concentration (EC50) of 2.5 μM under mild heat stress conditions. Additionally, it showed substantial cytoprotection in models of cell toxicity induced by rotenone and oxygen-glucose deprivation (80% protection at 2.5 μM) .
The mechanism by which these compounds exert their effects involves the amplification of heat shock factor 1 (HSF1) transcriptional activity. HSF1 is crucial for cellular stress responses and its activation can lead to enhanced cellular survival under stress conditions .
Case Studies and Research Findings
- Heat Shock Factor Activation :
-
Cytotoxicity in Cancer Models :
- Research using the MTT assay demonstrated that certain derivatives had stronger cytotoxic activity than cisplatin in breast cancer models. The compounds induced apoptosis through caspase pathways (caspase 9, caspase 8, and caspase 3/7), suggesting a promising avenue for anticancer drug development .
- Synthesis and Structure-Activity Relationship :
Data Table: Summary of Biological Activities
| Activity | EC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Cytoprotection | 0.23 μM | Rotenone-induced | HSF1 activation |
| Cytotoxicity | 2.5 μM | MCF-7 & MDA-MB-231 | Apoptosis via caspase activation |
| Heat Shock Factor Amplification | 2.5 μM | Various | Enhances stress response |
Chemical Reactions Analysis
Condensation with Aromatic Aldehydes
-
Hydrazone Formation :
Reaction of 6-hydrazinyluracil derivatives with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) in ethanol yields hydrazone intermediates. These intermediates are characterized by an α-CH hydrazone proton (δ 8.48–8.24 ppm in -NMR) .
Example:
Nitrosation and Cyclization
-
Nitrosation :
Treatment of hydrazones with nitrous acid () generates 5-nitroso intermediates. -
Cyclization :
Intramolecular nucleophilic attack of the α-carbon on the nitroso group forms hydroxylamine intermediates, which undergo dehydration to yield pyrimido[5,4-e] triazines .
Example:
DMF-DMA-Mediated Reactions
-
Methylation and Cyclization :
Dimethylformamide-dimethylacetal (DMF-DMA) serves as a methylating agent and facilitates cyclization. For example, refluxing hydrazones with DMF-DMA produces pyrazolopyrimidines via nucleophilic attack and elimination of dimethylamine .
Key Chemical Reactions
The compound undergoes diverse transformations due to its nitrogen-rich heterocyclic system and oxide functionality:
Oxidation
-
The 4-oxide group can undergo further oxidation to form quinone-like structures under strong oxidizing conditions (e.g., ).
Reduction
-
Catalytic hydrogenation () reduces the triazine ring, yielding dihydro derivatives with altered biological activity.
Alkylation and Acylation
-
N-Alkylation :
Reaction with alkyl halides or DMF-DMA introduces methyl groups at nitrogen positions (e.g., N-5 methylation) . -
Acylation :
Acetic anhydride or acyl chlorides acylate free amino groups, enhancing solubility for pharmacological studies.
Cycloaddition Reactions
-
The electron-deficient triazine ring participates in Diels-Alder reactions with electron-rich dienophiles, forming fused polycyclic systems.
Cyclization Mechanism
-
Hydrazone Activation :
Nitrosation generates an electrophilic nitroso group. -
Nucleophilic Attack :
The α-carbon of the hydrazone attacks the nitroso nitrogen, forming a hydroxylamine intermediate. -
Dehydration :
Elimination of water yields the fused pyrimidotriazine core .
DMF-DMA-Mediated Methylation
-
Electrophilic Attack :
DMF-DMA donates a methyl group to the nucleophilic nitrogen (N-5). -
Cyclization :
Intramolecular attack forms pyrazolopyrimidines, releasing dimethylamine .
Comparative Analysis of Reactions
Structural Influences on Reactivity
-
Methyl Groups (6,8-positions) : Enhance steric stability and modulate electronic effects, directing electrophilic substitution to the C-3 position.
-
4-Oxide Group : Increases electrophilicity of the triazine ring, facilitating nucleophilic attack and cycloaddition reactions.
Comparison with Similar Compounds
Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione)
- Structure : Isomeric to fervenulin, with methyl groups at N¹ and C⁶ instead of N⁶ and C⁸.
- Activity: Potent inhibitor of cystathionine β-synthase (CBS), with IC₅₀ ~1–3 μM. Anticancer effects against colon cancer xenografts. Higher metabolic stability in rat microsomes compared to non-methylated analogs.
- Synthesis : Derived from hydrazone intermediates and regioselective alkylation.
Fervenulin (6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione)
Reumycin
NSC67078 (Toloxofolin)
Data Table: Key Compounds and Properties
Key Findings and Contrasts
Structural Isomerism : Toxoflavin (1,6-dimethyl) and fervenulin (6,8-dimethyl) exhibit distinct bioactivities due to methyl group positioning. Toxoflavin’s CBS inhibition contrasts with fervenulin’s nematicidal effects.
4-Oxide Modification: The target compound’s 4-oxide group may improve pharmacokinetics, but direct comparisons to non-oxidized analogs are lacking.
Synthetic Flexibility : Regioselective alkylation (e.g., at N⁸ in ) allows diversification of pyrimidotriazine derivatives, enabling optimization of therapeutic indices.
Contradictions: While some studies report IC₅₀ values <5 μM for pyrimidotriazines against A549 cells, others note higher thresholds (>10 μM), possibly due to substituent variations.
Q & A
Basic: What are the optimal synthetic routes for fervenulin and its derivatives?
Methodological Answer:
Fervenulin and related derivatives are synthesized via regioselective and solvent-free strategies to enhance efficiency and reduce environmental impact. Key approaches include:
- One-pot solvent-free synthesis : Utilizing silica-supported nanocatalysts (e.g., sulfuric acid grafted silica-3-aminotriazol) under mild conditions achieves yields up to 82% while ensuring regioselectivity in triazolo-pyrimidine formation .
- Acetic acid-mediated cyclization : Reaction of intermediates with NaNO₂ in glacial acetic acid yields substituted derivatives (e.g., 3-aryl-8-propyl derivatives) with 71–82% efficiency , depending on substituent electronic effects .
- Azide substitution pathways : Early methods involve NaN₃ substitution on chlorinated precursors in aqueous ethanol, followed by oxidation to yield the heteroaromatic core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
